molecular formula C13H22O B1485540 1-(Oct-2-yn-1-yl)cyclopentan-1-ol CAS No. 2098039-74-6

1-(Oct-2-yn-1-yl)cyclopentan-1-ol

Cat. No.: B1485540
CAS No.: 2098039-74-6
M. Wt: 194.31 g/mol
InChI Key: XOESSRYONVPWRN-UHFFFAOYSA-N
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Description

1-(Oct-2-yn-1-yl)cyclopentan-1-ol is a cyclopentanol derivative featuring a terminal alkyne substituent (oct-2-yn-1-yl group) attached to the cyclopentane ring. The compound’s structure combines the steric constraints of the cyclopentane ring with the linear, electron-rich alkyne group, which may confer unique reactivity in organic synthesis or material science applications.

Properties

CAS No.

2098039-74-6

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

1-oct-2-ynylcyclopentan-1-ol

InChI

InChI=1S/C13H22O/c1-2-3-4-5-6-7-10-13(14)11-8-9-12-13/h14H,2-5,8-12H2,1H3

InChI Key

XOESSRYONVPWRN-UHFFFAOYSA-N

SMILES

CCCCCC#CCC1(CCCC1)O

Canonical SMILES

CCCCCC#CCC1(CCCC1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 1-(Oct-2-yn-1-yl)cyclopentan-1-ol with structurally related cyclopentanol derivatives, focusing on substituent effects, synthesis methodologies, and applications.

Substituent Diversity and Structural Features
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Key Features
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 19110-40-8 C₉H₁₉NO 157.25 Aminoalkyl Combines cyclopentanol with a branched amino group; high purity (≥95%) .
1-((tert-Butyldiphenylsilyl)ethynyl)cyclopentan-1-ol N/A C₂₃H₃₀OSi 358.57 Silyl-protected alkyne Ethynyl group protected by a bulky silyl moiety; synthesized via Pd-catalyzed coupling (70% yield) .
1-(3-Bromophenyl)cyclopentan-1-ol 210826-69-0 C₁₁H₁₃BrO 241.12 Bromoaryl Aromatic bromine substituent; potential halogen bonding interactions .
1-(Hydroxymethyl)cyclopentan-1-ol 74397-18-5 C₆H₁₂O₂ 116.16 Hydroxymethyl Dual hydroxyl groups; enhanced hydrophilicity .
1-(4-(tert-Butyl)phenethyl)cyclopentan-1-ol N/A C₁₇H₂₆O 246.39 Arylalkyl Phenethyl group with tert-butyl substitution; synthesized via photoredox methods (43% yield) .

Key Trends :

  • Substituent Bulk : Bulky groups (e.g., silyl, tert-butyl) reduce reaction yields due to steric hindrance (e.g., 70% for silyl-alkyne vs. 43% for phenethyl derivatives) .
  • Functional Groups: Amino and hydroxyl groups enhance solubility and bioactivity, whereas halogens (Br) and alkynes enable cross-coupling reactions .

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